molecular formula C6H12ClNO3 B2992516 (1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride CAS No. 2173999-60-3

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride

Cat. No.: B2992516
CAS No.: 2173999-60-3
M. Wt: 181.62
InChI Key: FPTVMHLJOPHNJS-SCBRTWSOSA-N
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Description

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride is a cyclopentane-derived compound featuring both amino and hydroxy functional groups, along with a carboxylic acid moiety. Its molecular formula is C₆H₁₁NO₃·HCl, with a molecular weight of 199.62 g/mol (CAS: 147780-44-7) . The compound is synthesized through stereoselective reactions, often involving chiral catalysts or resolution techniques to achieve the desired (1R,3S) configuration. It is commercially available at 99% purity in industrial-grade quantities, indicating its relevance in pharmaceutical or chemical synthesis workflows .

Properties

IUPAC Name

(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4,8H,1-3,7H2,(H,9,10);1H/t4-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTVMHLJOPHNJS-SCBRTWSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](C[C@H]1O)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173999-60-3
Record name rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride involves several steps. One method includes the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This reaction builds two chiral centers in the target product . The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods

The industrial production of this compound focuses on cost-effective and scalable methods. The raw materials used in the synthetic route are widely available and inexpensive, making the process economically viable. The preparation method features a reasonable route, simple operation, and mild reaction conditions, which contribute to high atom economy and low production costs . The method also ensures good stereoselectivity, high optical purity, and stable product quality, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives.

Scientific Research Applications

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid; hydrochloride is a cyclopentane derivative, an amino acid analog with an amino group, a hydroxyl group, and a carboxylic acid functional group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for applications in biochemical and pharmaceutical research.

Scientific Research Applications

This compound has applications in:

  • Neurochemical Pathways It can influence neurochemical pathways and could be involved in modulating neurotransmitter systems. Such compounds are often evaluated for their ability to interact with receptors or enzymes associated with various physiological processes.
  • Neurotransmission and Metabolic Pathways It acts as a non-selective agonist at certain glutamate receptors, influencing synaptic transmission and plasticity. This activity suggests potential applications in studying neurological disorders and developing therapeutic agents for conditions like Alzheimer's disease and schizophrenia.
  • Pharmaceutical Chemistry and Organic Synthesis Crucial for synthesizing more complex molecules.
  • Versatile Synthesis Several methods have been reported for synthesizing rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride. These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity or selectivity.

Data Table: Similar Compounds

Compound NameStructure TypeKey Properties
2-Aminocyclopentanecarboxylic AcidCyclopentane derivativeNeuroprotective properties
2-HydroxyprolineAmino acid analogInvolved in collagen synthesis
L-ThreonineAmino acidEssential amino acid with roles in protein synthesis
D-CycloserineAntibioticInhibits glutamate receptors
(1R,3S)-3-Amino-4-hydroxycyclopentane-1-carboxylic acidContains an additional hydroxyl group on the cyclopentane ring
trans-(+/-)-ACPDA dicarboxylic acid derivative with notable receptor activity
(1R)-amino-cyclopentanecarboxylic acidLacks the hydroxyl group but retains similar amino acid properties

Mechanism of Action

The mechanism of action of (1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclopentane-based amino acids and amino alcohols. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogues

Compound Name Key Structural Features Purity & Availability Applications/Notes References
(1R,3S)-3-Aminocyclopentanol hydrochloride Amino alcohol (no carboxylic acid group) 95–99%, used in RA/psoriasis treatment Preclinical studies for inflammatory diseases
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride Carboxylic acid (no hydroxy group) 97%, research-grade (100 mg) Intermediate in peptide synthesis
1-Aminocyclobutane[11C]carboxylic acid Cyclobutane core, radiolabeled with ¹¹C N/A (research tool) Tumor imaging agent in PET scans
Metcaraphen Hydrochloride Cyclopentane ester with diethylamino group Pharmaceutical grade Muscle relaxant (historical use)

Functional Differences

  • Hydroxy vs. Non-Hydroxy Derivatives: The hydroxy group in (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride enhances its polarity compared to non-hydroxylated analogs like (1S,3S)-3-aminocyclopentanecarboxylic acid hydrochloride.
  • Carboxylic Acid vs. Ester/Amino Alcohol: The presence of a carboxylic acid group differentiates it from ester derivatives (e.g., Metcaraphen) and amino alcohols (e.g., (1R,3S)-3-aminocyclopentanol hydrochloride), which may influence metabolic stability or receptor binding .

Data Table: Key Properties of Selected Compounds

Property (1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic Acid HCl (1R,3S)-3-Aminocyclopentanol HCl 1-Aminocyclobutane[11C]carboxylic Acid
Molecular Formula C₆H₁₁NO₃·HCl C₅H₁₂ClNO C₅H₉NO₂ (¹¹C-labeled)
Molecular Weight 199.62 g/mol 137.61 g/mol 115.13 g/mol
Purity 99% (industrial) 95–99% N/A (radiolabeled)
Key Functional Groups Amino, hydroxy, carboxylic acid Amino, hydroxy Amino, carboxylic acid
Primary Use Pharmaceutical intermediate Preclinical drug candidate Diagnostic imaging

Biological Activity

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid; hydrochloride, also known as a cyclopentane derivative, is a chiral amino acid analog with significant biological activity. This compound is characterized by its unique cyclopentane structure, which includes an amino group, a hydroxyl group, and a carboxylic acid functional group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biochemical and pharmaceutical applications.

  • IUPAC Name : (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid; hydrochloride
  • Molecular Formula : C₆H₁₂ClNO₃
  • Molecular Weight : Approximately 179.62 g/mol
  • CAS Number : 2173999-60-3

The compound's structure is crucial for its biological activity, as the presence of both amino and hydroxyl groups allows for diverse interactions with biological targets.

The mechanism of action of (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. It acts as a ligand, binding to various receptors or enzymes and modulating their activity. This interaction can influence several biochemical processes, including neurotransmitter release and synaptic plasticity, which are vital for neurological function.

Interaction with Receptors

Research indicates that this compound can act as a non-selective agonist at certain glutamate receptors. This activity suggests potential applications in studying neurological disorders and developing therapeutic agents for conditions such as Alzheimer's disease and schizophrenia .

Biological Activity and Applications

The biological activity of (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid has been explored in various studies:

  • Neurotransmitter Modulation : The compound has been shown to influence synaptic transmission and plasticity by modulating glutamate receptor activity. This property is particularly relevant in the context of neuropharmacology.
  • Potential Therapeutic Uses : Due to its ability to interact with neurotransmitter systems, it holds promise for developing treatments for neurodegenerative diseases and psychiatric disorders.

Summary of Biological Activities

Activity TypeDescription
Neurotransmitter ModulationInfluences synaptic transmission via glutamate receptors.
Potential TherapeuticsApplications in treating Alzheimer's disease and schizophrenia due to neuroprotective properties.

Case Studies

Several studies have evaluated the pharmacological effects of (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid:

  • Study on Neuroprotection : In a study examining neuroprotective effects in animal models, the compound demonstrated significant protective effects against excitotoxicity induced by glutamate.
  • Synaptic Plasticity Research : Another study focused on its role in enhancing synaptic plasticity in hippocampal neurons, suggesting its potential utility in cognitive enhancement therapies .

Comparison with Similar Compounds

(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid shares structural similarities with other compounds but is unique due to its specific stereochemistry and functional groups:

Compound NameStructure TypeKey Properties
2-Aminocyclopentanecarboxylic AcidCyclopentane derivativeNeuroprotective properties
2-HydroxyprolineAmino acid analogInvolved in collagen synthesis
D-CycloserineAntibioticInhibits glutamate receptors

These comparisons highlight the distinct chemical and biological properties of (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid that make it valuable for research and therapeutic contexts.

Q & A

Q. What are the key methodological considerations for synthesizing (1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride?

The synthesis involves stereoselective cyclopropane ring formation, amination, and salt formation. Critical steps include:

  • Cyclopropane backbone construction : Use of cyclopropylating agents under controlled pH and temperature to ensure stereochemical integrity at the 1R and 3S positions.
  • Amination : Selective introduction of the amino group via reductive amination or nucleophilic substitution, requiring inert atmospheres to prevent oxidation .
  • Hydrochloride salt formation : Reaction with HCl in anhydrous solvents (e.g., ethanol or dichloromethane) to enhance stability and crystallinity .
  • Purification : Column chromatography or recrystallization to achieve >98% purity, verified by HPLC .

Q. How can researchers verify the stereochemical purity and structural integrity of this compound?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomers and confirm the (1R,3S) configuration .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1H^1H NMR to confirm the cyclopentane ring conformation and hydroxy/amino group spatial arrangement .
  • X-ray crystallography : Resolve absolute configuration by single-crystal analysis, particularly for novel derivatives .
  • Mass spectrometry : Confirm molecular weight (e.g., 163.602 g/mol for the hydrochloride salt) via high-resolution MS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Absorb with silica-based materials and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Target identification : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity with enzymes/receptors (e.g., GABAA_A receptors) .
  • Structural-activity relationship (SAR) : Synthesize analogs with modifications at the hydroxy or amino groups to assess functional group contributions to bioactivity .
  • Cellular assays : Measure intracellular cAMP levels or calcium flux in neuronal cell lines to evaluate signaling modulation .
  • Molecular dynamics simulations : Model interactions with binding pockets to predict conformational stability and hydrogen-bonding patterns .

Q. How can contradictory solubility data across studies be resolved methodologically?

  • Standardized solvent systems : Test solubility in buffered aqueous solutions (pH 1–12) and organic solvents (DMSO, ethanol) under controlled temperatures (e.g., 25°C vs. 37°C) .
  • Dynamic light scattering (DLS) : Assess aggregation tendencies that may artificially reduce measured solubility .
  • High-throughput screening : Use automated platforms to test solubility in 96-well plates with varying co-solvents (e.g., PEG 400) .
  • Report conditions explicitly : Document temperature, agitation, and equilibration time to enable cross-study comparisons .

Q. What advanced techniques are recommended for analyzing degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (80°C), UV light, or oxidative agents (H2_2O2_2), then analyze by LC-MS/MS to identify degradation pathways .
  • Stability-indicating assays : Develop HPLC methods with photodiode array detection to resolve degradation peaks from the parent compound .
  • NMR kinetics : Monitor real-time degradation in deuterated solvents to track structural changes .

Q. How can researchers optimize enantiomeric excess (ee) during large-scale synthesis?

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor ketones .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the target enantiomer .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee during reaction progression .

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